molecular formula C11H9ClN2O B1297007 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one CAS No. 33389-38-7

5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one

Cat. No. B1297007
CAS RN: 33389-38-7
M. Wt: 220.65 g/mol
InChI Key: JLEPXRQIVMKNTH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, along with the reaction conditions and yield.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Nucleophilic Substitution and Reaction Studies

  • Chemical Reactions and Substitution Processes : The compound 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one has been studied for its behavior in chemical reactions, particularly nucleophilic substitution. For instance, it reacts with iodide ion, undergoing a transformation where the chloro group is replaced by an iodo group. This substitution process has been explored to understand its reaction mechanisms and the formation of new products (Károlyházy et al., 2010).

Synthesis and Chemical Properties

  • Insecticidal Activity Research : Research has been conducted on synthesizing derivatives of 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one for insecticidal applications. Studies found that certain derivatives displayed effective insecticidal activities, particularly against Plutella xylostella, a common agricultural pest. This research contributes to the development of new insecticides with specific chemical properties (Wu et al., 2012).
  • Phytotoxic Activity for Plant Pigment Formation : Another application is in the field of agriculture, where 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one analogs have been tested for their phytotoxic activity. These studies are vital in understanding how different chemicals can affect plant pigment formation, which is crucial for agricultural practices and the study of plant biology (Sandmann & Böger, 1982).

Advanced Chemical Synthesis and Applications

  • Synthesis of Diazino-fused Tricyclic Systems : There's significant research in synthesizing diazino-fused tricyclic systems using 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one. These systems have potential applications in pharmaceuticals and materials science, indicating the versatility of this compound in synthetic chemistry (Tapolcsányi et al., 2002).

Corrosion Inhibition

  • Steel Corrosion Inhibition : The compound and its derivatives have been studied for their potential as corrosion inhibitors, particularly in steel. This research is crucial for industries where corrosion of materials is a significant challenge, and effective inhibitors can save costs and improve safety (Zarrouk et al., 2012).

Safety And Hazards

This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method.


Please consult a professional chemist or a reliable database for accurate and detailed information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

5-chloro-2-methyl-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-10(15)7-9(12)11(13-14)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEPXRQIVMKNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343650
Record name SBB055931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one

CAS RN

33389-38-7
Record name SBB055931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Károlyházy, G Krajsovszky, L Farkas, S Boros… - Arkivoc, 2011 - arkat-usa.org
The reactions of 5-chloro-6-phenyl-, 4, 5-dichloro-6-phenyl-and 5-chloro-6-(2, 4-dichlorophenyl)-2-methylpyridazin-3 (2H)-ones with 57% aqueous hydrogen iodide or sodium iodide in …
Number of citations: 5 www.arkat-usa.org
PH Olesen, T Kappe, J Becher - Journal of heterocyclic …, 1988 - Wiley Online Library
The nucleophilic substitution of halogen in 3,5‐dichloro‐6‐phenylpyridazine 1, 5‐chloro‐2‐methyl‐6‐phenylpyridazin‐3(2H)‐one 13 as well as in 3‐chloro‐2‐methyl‐6‐phenylpyridazin…
Number of citations: 6 onlinelibrary.wiley.com
P Tapolcsányi, G Krajsovszky, R Andó, P Lipcsey… - Tetrahedron, 2002 - Elsevier
Suzuki coupling of 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one, 6-chloro-1,3-dimethyluracil and 2-chloropyrazine with protected aminoaryl boronic acids resulted in the …
Number of citations: 48 www.sciencedirect.com
B Dajka-Halász, K Monsieurs, O Éliás, L Károlyházy… - Tetrahedron, 2004 - Elsevier
The title ring systems were prepared from pyridazin-3(2H)-one precursors in novel, efficient pathways. 2-Methylbenzo[b]furo[2,3-d]pyridazin-1(2H)-one was synthesized via a …
Number of citations: 53 www.sciencedirect.com
P Tapolcsanyi, BUW Maes, K Monsieurs, GLF Lemière… - Tetrahedron, 2003 - Elsevier
Palladium-catalyzed intramolecular arylation of 2-benzyl-5-(2-bromophenyl)-4-phenylpyridazin-3(2H)-one yielded hitherto unknown 2-benzyldibenzo[f,h]phthalazin-1(2H)-one. The …
Number of citations: 30 www.sciencedirect.com
BUW Maes - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary The pyridazine nucleus is a π-deficient aromatic heterocycle. Each nitrogen atom of the 1,2-diazine activates its α- and γ-position for nucleophilic attack. …
Number of citations: 2 www.sciencedirect.com
P Matyus, BUW Maes, Z Riedl, G Hajos, GLF Lemiere… - Synlett, 2004 - thieme-connect.com
Novel, efficient synthetic pathways were developed for the synthesis of a variety of pyridazino-fused polycyclic ring systems not easily accessible by other routes. The strategy is based …
Number of citations: 38 www.thieme-connect.com
G Pattison - 2008 - etheses.dur.ac.uk
There is a great desire for the synthesis of new heteroaromatic compounds, which have a range of applications from pharmaceuticals to materials. These industries require large …
Number of citations: 4 etheses.dur.ac.uk

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